molecular formula C11H17N B13653258 N-methyl-4-(2-methylpropyl)aniline

N-methyl-4-(2-methylpropyl)aniline

Cat. No.: B13653258
M. Wt: 163.26 g/mol
InChI Key: VKGFPUFQXLDVET-UHFFFAOYSA-N
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Description

N-methyl-4-(2-methylpropyl)aniline: is an organic compound that belongs to the class of anilines. It is characterized by the presence of a methyl group attached to the nitrogen atom and a 2-methylpropyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Friedel-Crafts Alkylation: The preparation of N-methyl-4-(2-methylpropyl)aniline can involve a Friedel-Crafts alkylation reaction. This involves the reaction of aniline with 2-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    N-Methylation: Another method involves the N-methylation of 4-(2-methylpropyl)aniline using methyl iodide in the presence of a base like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reactions are carried out in reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-methyl-4-(2-methylpropyl)aniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemistry: N-methyl-4-(2-methylpropyl)aniline is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics.

Biology: In biological research, this compound can be used as a model compound to study the behavior of anilines in biological systems.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-methyl-4-(2-methylpropyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

    N-methylaniline: Similar in structure but lacks the 2-methylpropyl group.

    4-methyl-N-methylaniline: Similar but has a methyl group instead of the 2-methylpropyl group.

    N-ethyl-4-(2-methylpropyl)aniline: Similar but has an ethyl group instead of the methyl group.

Uniqueness: N-methyl-4-(2-methylpropyl)aniline is unique due to the presence of both the N-methyl and 2-methylpropyl groups, which influence its chemical reactivity and physical properties. This combination of substituents makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

N-methyl-4-(2-methylpropyl)aniline

InChI

InChI=1S/C11H17N/c1-9(2)8-10-4-6-11(12-3)7-5-10/h4-7,9,12H,8H2,1-3H3

InChI Key

VKGFPUFQXLDVET-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)NC

Origin of Product

United States

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